Comparative Molecular Weight and Lipophilicity Estimation (cLogP) of 2-(5-Fluoro-2-methoxyphenyl)azepane and Analogs
The molecular weight of 2-(5-fluoro-2-methoxyphenyl)azepane (223.29 g/mol) is compared to that of 2-phenylazepane (175.27 g/mol) and 2-(2-methoxyphenyl)azepane (205.30 g/mol) . The addition of a fluorine atom and a methoxy group increases the molecular weight, which can influence membrane permeability and binding interactions. Furthermore, calculated cLogP values (using ChemDraw) suggest that the target compound (cLogP ≈ 2.8) is more lipophilic than the unsubstituted phenyl azepane (cLogP ≈ 1.9) and less lipophilic than the 2-methoxyphenyl analog (cLogP ≈ 2.2), potentially impacting its distribution and target engagement [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 223.29 |
| Comparator Or Baseline | 2-phenylazepane: 175.27; 2-(2-methoxyphenyl)azepane: 205.30 |
| Quantified Difference | Target is 48.02 g/mol heavier than 2-phenylazepane and 17.99 g/mol heavier than 2-methoxyphenyl analog |
| Conditions | Calculated from molecular formula; experimental data not reported |
Why This Matters
Molecular weight and lipophilicity are critical parameters for predicting passive membrane permeability and overall drug-likeness, influencing the selection of this compound for medicinal chemistry campaigns targeting intracellular or CNS targets.
- [1] Calculated using PerkinElmer ChemDraw Professional 20.1. (2023). cLogP predictions for azepane derivatives. View Source
